Auriculatin

Description

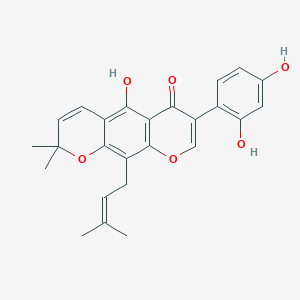

Structure

3D Structure

Properties

CAS No. |

20387-73-9 |

|---|---|

Molecular Formula |

C25H24O6 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

7-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)21(28)20-22(29)18(12-30-24(17)20)15-8-6-14(26)11-19(15)27/h5-6,8-12,26-28H,7H2,1-4H3 |

InChI Key |

IEKQCBVQJGWJRO-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |

Other CAS No. |

20387-73-9 |

Synonyms |

NSC 285657; 7-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one |

Origin of Product |

United States |

Chemical Properties and Synthesis of Auriculatin

Molecular Structure and Chemical Formula

Auriculatin is a complex isoflavone (B191592) with the chemical formula C₂₅H₂₄O₆ and a molecular weight of 420.45 g/mol . biosynth.com Its structure features a characteristic isoflavone core with the B-ring attached at the C3 position of the C-ring. researchgate.net It is distinguished by the presence of a prenyl (isopentenyl) group and a pyran ring. Specifically, in auriculatin, the isopentenyl group is located at the C-8 position, and the pyran ring is attached at C-6/7. acs.org

Table 1: Chemical and Physical Properties of Auriculatin

| Property | Value |

|---|---|

| Chemical Formula | C₂₅H₂₄O₆ |

| Molecular Weight | 420.45 g/mol |

| CAS Number | 20387-73-9 |

Data sourced from Biosynth biosynth.com

Biosynthesis in Plants

The biosynthesis of isoflavonoids like auriculatin originates from the phenylpropanoid pathway. encyclopedia.pubresearchgate.net This intricate metabolic route starts with the amino acids phenylalanine or tyrosine. encyclopedia.pubmdpi.com A series of enzymatic reactions, including those catalyzed by chalcone (B49325) isomerase (CHI) and isoflavone synthase (IFS), lead to the formation of the basic isoflavonoid (B1168493) skeleton. nih.govatauni.edu.tr Further modifications, such as prenylation, are carried out by specific enzymes. Prenylation involves the attachment of isoprenoid units, like dimethylallyl diphosphate (B83284) (DMAPP), which are synthesized through the mevalonic acid (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com Flavonoid prenyltransferases then catalyze the condensation of the flavonoid skeleton with these prenyl donors to produce prenylated flavonoids like auriculatin. mdpi.com

Solvent Extraction Methodologies

Chemical Synthesis Approaches

The low yield of auriculatin from natural sources has necessitated the development of chemical synthesis methods. acs.org The first total synthesis of auriculatin was reported to address this challenge. acs.orgacs.org A key strategy involves a Suzuki–Miyaura cross-coupling reaction to construct the isoflavone core, followed by a Claisen/Cope rearrangement to introduce the prenyl substituent at the correct position. acs.org The retrosynthetic analysis breaks down the molecule into simpler precursors, such as an iodochromone and a commercially available phenylboronic acid. acs.org

Analytical Techniques for Characterization

A variety of analytical techniques are employed to characterize auriculatin and confirm its structure. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HMQC, and HMBC) NMR techniques are crucial for elucidating the detailed molecular structure and connectivity of atoms. acs.orgmeasurlabs.com

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. nih.gov

X-ray Crystallography: Provides unambiguous confirmation of the three-dimensional structure of the molecule in its crystalline form. acs.orgnih.gov

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify the presence of specific functional groups within the molecule. measurlabs.com

Chromatographic Techniques: Techniques like Thin Layer Chromatography (TLC) and Column Chromatography are used for the purification and isolation of auriculatin from natural extracts or synthetic reaction mixtures. epa.gov

Structural Elucidation and Characterization of Auriculatin

Advanced Spectroscopic Techniques for Structural Determination

The determination of Auriculatin's intricate molecular structure has been achieved through the synergistic application of several advanced spectroscopic techniques. researchgate.net These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been indispensable in providing detailed insights into the connectivity and spatial arrangement of atoms within the molecule. researchgate.netuow.edu.auuow.edu.au The structural elucidation of Auriculatin, along with related compounds, has been accomplished by employing one-dimensional (1D) and two-dimensional (2D) NMR experiments, as well as high-resolution mass spectrometry. goettingen-research-online.de

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural characterization of Auriculatin. rsc.orguow.edu.augoettingen-research-online.de This powerful analytical technique probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been crucial in assembling the complete structural puzzle of Auriculatin. goettingen-research-online.de

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For Auriculatin, ¹H NMR experiments have been fundamental in identifying the various proton environments and their respective couplings. rsc.orguow.edu.augoettingen-research-online.de The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between neighboring protons.

A representative ¹H NMR spectrum of Auriculatin recorded in deuterochloroform (CDCl₃) on a 500 MHz spectrometer displays characteristic signals that have been instrumental in its structural assignment. Key signals include a singlet at δ 8.00 ppm, which is characteristic of the H-2 proton in the isoflavone (B191592) core. rsc.org The aromatic protons of the B-ring and the prenyl group also show distinct resonances that have been assigned through detailed analysis.

Table 1: ¹H NMR Spectroscopic Data for Auriculatin

| Position | Chemical Shift (δ) in ppm (J in Hz) |

| 2 | 8.00 (s) |

| 6 | 6.21 (s) |

| 2' | 7.08 (d, J = 8.5 Hz) |

| 3' | 6.53 (d, J = 2.5 Hz) |

| 5' | 6.45 (dd, J = 8.5, 2.5 Hz) |

| 1'' | 6.64 (d, J = 10.0 Hz) |

| 2'' | 5.56 (d, J = 10.0 Hz) |

| 3'' | 1.46 (s) |

| 1''' | 3.32 (d, J = 7.0 Hz) |

| 2''' | 5.24 (t, J = 7.0 Hz) |

| 4''' | 1.80 (s) |

| 5''' | 1.68 (s) |

| 5-OH | 12.87 (s) |

| Data obtained from studies on related isoflavones and reported for Auriculatin. rsc.orgacs.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in Auriculatin gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being dependent on its hybridization and the nature of the atoms attached to it. uow.edu.augoettingen-research-online.de

The ¹³C NMR spectrum of Auriculatin exhibits resonances that correspond to the carbonyl carbon of the pyranone ring, the aromatic carbons, and the carbons of the dimethylpyran and prenyl substituents. rsc.org For instance, the signal for the carbonyl carbon (C-4) typically appears in the downfield region of the spectrum, around δ 178.9 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for Auriculatin

| Position | Chemical Shift (δ) in ppm |

| 2 | 152.6 |

| 3 | 128.8 |

| 4 | 178.9 |

| 4a | 105.0 |

| 5 | 157.6 |

| 6 | 99.3 |

| 7 | 157.0 |

| 8 | 105.1 |

| 8a | 155.8 |

| 1' | 114.2 |

| 2' | 128.4 |

| 3' | 102.8 |

| 4' | 154.7 |

| 5' | 108.2 |

| 6' | 126.7 |

| 1'' | 115.5 |

| 2'' | 127.8 |

| 3'' | 78.2 |

| 4'' | 28.3 |

| 5'' | 28.3 |

| 1''' | 21.4 |

| 2''' | 122.3 |

| 3''' | 131.7 |

| 4''' | 25.8 |

| 5''' | 17.9 |

| Data compiled from various spectroscopic studies of Auriculatin and related isoflavonoids. rsc.orgacs.org |

Two-dimensional (2D) NMR techniques have been pivotal in establishing the definitive structure of Auriculatin by revealing correlations between different nuclei. goettingen-research-online.de Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a wealth of information that is not available from 1D spectra alone.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In the context of Auriculatin, COSY spectra would show correlations between the protons of the B-ring and within the prenyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting different structural fragments of the molecule. For example, HMBC correlations can establish the connection of the prenyl group to the main isoflavone skeleton and the positions of the hydroxyl groups. acs.org Key HMBC correlations for a related isomer showed the correlation of the 5-OH proton with carbons C-4a and C-6, confirming the angular nature of the pyrano ring fusion. acs.org

13C NMR Experiments

Mass Spectrometry (MS) Approaches

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.netuow.edu.au It involves the ionization of the sample followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that is particularly well-suited for the analysis of large and fragile molecules like Auriculatin, as it minimizes fragmentation. wikipedia.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov

High-Resolution ESI-MS (HRESIMS) has been employed to determine the precise molecular formula of Auriculatin. rsc.org For a related compound, the HRESIMS spectrum showed a protonated molecular ion peak [M+H]⁺ at m/z 497.2299, which allowed for the deduction of its molecular formula as C₃₀H₃₄O₅. rsc.org This information is crucial for confirming the elemental composition and the degree of unsaturation in the molecule. The gentle nature of ESI also allows for the study of non-covalent interactions, although this is more relevant for larger biomolecular complexes. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. libretexts.org In this method, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation. uni-saarland.de The resulting positively charged fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum. uni-saarland.dewikipedia.org

The fragmentation pattern is a veritable fingerprint of the molecule, as the bonds cleave in predictable ways based on their strength and the stability of the resulting fragments. libretexts.orgwikipedia.org Analysis of these patterns allows chemists to deduce the original structure. For instance, the loss of specific neutral fragments, such as water or carbon monoxide, corresponds to characteristic peaks in the spectrum, providing clues about the functional groups present in the molecule. libretexts.org The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. libretexts.org While EI-MS is highly effective for structural elucidation due to the detailed fragmentation, it can sometimes lead to such extensive fragmentation that the molecular ion peak (representing the intact ionized molecule) is weak or absent. uni-saarland.de

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. wikipedia.org This technique is particularly well-suited for analyzing complex mixtures and for compounds that are not easily vaporized, such as many natural products. wikipedia.orgthermofisher.com In LC-MS, the sample is first passed through a chromatography column, which separates the components of the mixture. thermofisher.com These separated components then enter the mass spectrometer to be ionized and detected. wikipedia.org

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and is crucial for the detailed structural analysis of compounds like auriculatin. measurlabs.com In an LC-MS/MS experiment, a specific ion (a precursor ion) from the first mass spectrometer is selected and then subjected to fragmentation. The resulting product ions are then analyzed in a second mass spectrometer. measurlabs.com This process provides highly detailed information about the structure of the selected ion and is instrumental in identifying compounds within complex biological extracts. wikipedia.orgresearchgate.net Mechanistic studies have utilized LC-MS/MS to show that auriculatin can alter bacterial membrane permeability, leading to the leakage of intracellular components. researcher.life

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another hybrid analytical technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. scispace.com It is a cornerstone for the analysis of volatile and semi-volatile compounds. nih.gov In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. scispace.comnih.gov As the separated compounds elute from the column, they are ionized (commonly by electron ionization) and detected by the mass spectrometer. nih.gov

The resulting data provides both the retention time from the GC, which helps in identification, and the mass spectrum from the MS, which gives detailed structural information. journaljocamr.com GC-MS analysis of plant extracts has been instrumental in identifying numerous bioactive compounds. nih.govnih.gov The technique's high sensitivity and the availability of extensive spectral libraries make it a reliable tool for identifying known compounds and characterizing new ones in complex mixtures. scispace.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. wikipedia.org It is a powerful tool for identifying the functional groups present in a molecule. upc.edu The principle is based on the fact that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their characteristic vibrations. wikipedia.org

An FTIR spectrometer collects the data simultaneously over a wide spectral range, resulting in a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹). wikipedia.org Specific peaks in the FTIR spectrum correspond to particular functional groups. For example, a broad peak in the 3200-3600 cm⁻¹ region typically indicates the presence of an O-H group (alcohols, phenols), while a sharp peak around 1700 cm⁻¹ is characteristic of a C=O group (ketones, aldehydes, acids). nih.gov By analyzing the positions and intensities of these absorption bands, the functional makeup of a molecule like auriculatin can be determined. upc.edumdpi.com

Table 1: Common FTIR Absorption Frequencies for Functional Groups Relevant to Auriculatin

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenols, Alcohols | 3200-3600 (broad) |

| C-H Stretch | Alkanes, Alkenes | 2850-3000 |

| C=O Stretch | Ketones, Chromones | 1650-1750 |

| C=C Stretch | Aromatic Rings, Alkenes | 1450-1650 |

| C-O Stretch | Ethers, Phenols | 1000-1300 |

Elemental Analysis

Elemental analysis is a fundamental process in chemistry that determines the elemental composition of a compound. shimadzu.be It provides the percentage by weight of each element present, such as carbon (C), hydrogen (H), and oxygen (O). core.ac.uk This information is crucial for determining the empirical formula of a newly isolated substance. The empirical formula represents the simplest whole-number ratio of atoms in the compound.

When combined with the molecular weight obtained from mass spectrometry, the empirical formula can be used to determine the exact molecular formula. For example, if elemental analysis indicates an empirical formula of C₂H₅O and the molecular weight is determined to be 90 g/mol , the molecular formula would be C₄H₁₀O₂. Modern elemental analyzers are automated instruments that can provide rapid and accurate data for C, H, N, and S. core.ac.ukshimadzu-webapp.eu Oxygen is typically determined by difference. This data is a critical piece of the puzzle in the structural elucidation of a novel compound like auriculatin. shimadzu.be

Historical Context of Auriculatin Structural Identification

The journey to identify the structure of auriculatin is rooted in the broader history of natural product chemistry, which has for centuries looked to plants and other natural sources for new medicines and chemical entities. nih.gov Natural products have been a prolific source of new drugs and lead compounds. acs.org Auriculatin was first isolated from Milletia auriculata, a plant used in traditional medicine. rsc.org The initial work involved extraction from the plant material, followed by purification to isolate the pure compound.

Early structural work in 1968 established auriculatin as an isoflavone derivative with a complex polycyclic structure. rsc.org The proposed structure was 3-(2,4-dihydroxyphenyl)-5-hydroxy-10-(3-methylbut-2-enyl)-8,8-dimethyl-4H,8H-pyrano[3,2-g]chromen-4-one. rsc.org This initial determination was based on the analytical techniques of the time, including spectroscopic methods and chemical degradation studies. The discovery was part of a wave of research into flavonoids and isoflavonoids, which were recognized for their diverse biological activities. nih.gov

Confirmation of Molecular Structure in Research

The initially proposed structure of auriculatin has been rigorously confirmed and refined over the years through advanced analytical methods and, ultimately, by total synthesis. The first total synthesis of auriculatin provided unambiguous proof of its chemical structure. acs.org This process involves building the molecule from simpler, commercially available starting materials through a series of controlled chemical reactions.

Modern spectroscopic techniques, particularly 2D Nuclear Magnetic Resonance (NMR) spectroscopy, have been pivotal in confirming the connectivity of the atoms within the molecule. acs.org Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) allow scientists to map out the complete carbon-hydrogen framework of the molecule. acs.org For instance, key HMBC correlations can distinguish between linear and angular isomers, which might otherwise be difficult to differentiate. acs.org The structure of auriculatin was unambiguously confirmed through these advanced NMR studies and further corroborated by single-crystal X-ray crystallography, which provides a definitive three-dimensional picture of the molecule. acs.org

Biosynthetic Pathways of Auriculatin

General Flavonoid Biosynthesis Framework

The foundation of auriculatin's structure is assembled through the general flavonoid biosynthetic pathway, a well-established sequence of enzymatic reactions in plants. genome.jp This pathway begins with a precursor from the phenylpropanoid pathway and proceeds through several key steps to generate the basic isoflavonoid (B1168493) skeleton. nih.govwikipedia.orgnih.gov

Phenylpropanoid Pathway Involvement

The journey to auriculatin begins with the phenylpropanoid pathway, a central route in plant secondary metabolism. nih.govroyalsocietypublishing.org This pathway converts the amino acid L-phenylalanine into p-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). nih.govroyalsocietypublishing.orgmdpi.comfrontiersin.org The product, p-coumaroyl-CoA, serves as a crucial starting material for the biosynthesis of a vast array of flavonoids, including auriculatin. nih.govmdpi.comfrontiersin.org

Key Enzymatic Steps in Isoflavonoid Formation

Following the production of p-coumaroyl-CoA, a series of enzymatic reactions constructs the characteristic isoflavonoid core. This process involves the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form a chalcone. mdpi.comnih.govmdpi.com This chalcone intermediate is then subjected to the action of specific enzymes that define the isoflavonoid branch of the flavonoid pathway.

Chalcone isomerase (CHI) is a pivotal enzyme that catalyzes the stereospecific cyclization of the open-chain chalcone into a flavanone (B1672756). nih.govmdpi.comfrontiersin.org Specifically, it converts naringenin (B18129) chalcone into (2S)-naringenin, establishing the three-ring flavonoid skeleton. nih.govfrontiersin.org While this reaction can occur spontaneously, CHI dramatically increases the rate and controls the stereochemistry of the product, which is crucial for the subsequent steps in the pathway. mdpi.comfrontiersin.org There are different types of CHIs, with type II CHIs being particularly important in legumes for the production of isoflavonoid precursors. nih.govtandfonline.com

The defining step in isoflavonoid biosynthesis is catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. frontiersin.orgmdpi.comnih.govnih.gov IFS acts on a flavanone substrate, such as liquiritigenin (B1674857) or naringenin, and facilitates an aryl migration of the B-ring from the C2 to the C3 position of the C-ring. frontiersin.orgnih.govnih.gov This reaction forms a 2-hydroxyisoflavanone (B8725905) intermediate. nih.govnih.gov This intermediate is then dehydrated, either spontaneously or by the enzyme 2-hydroxyisoflavanone dehydratase (HID), to yield the stable isoflavone core. mdpi.comnih.govnih.gov This unique rearrangement is the hallmark of isoflavonoid formation.

Chalcone Isomerase (CHI)

Prenylation Mechanisms in Auriculatin Biosynthesis

A distinguishing feature of auriculatin is the presence of a prenyl group attached to its isoflavonoid core. This prenyl moiety is synthesized through a separate pathway and subsequently attached to the flavonoid skeleton by a prenyltransferase enzyme. mdpi.com

Mevalonic Acid (MVA) Pathway Contribution

The prenyl group is derived from the isoprenoid biosynthetic pathway. In the cytosol, the mevalonic acid (MVA) pathway is a primary source for the prenyl donor, dimethylallyl pyrophosphate (DMAPP). mdpi.comoup.com The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions involving key intermediates like mevalonic acid. mdpi.commdpi.comresearchgate.net Three molecules of acetyl-CoA are converted into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer DMAPP. mdpi.com DMAPP is the activated prenyl unit that is transferred to the isoflavonoid backbone to form auriculatin. kyoto-u.ac.jp

Methylerythritol Phosphate (B84403) (MEP) Pathway Contribution

The biosynthesis of the prenyl side chain of auriculatin involves crucial precursors derived from the methylerythritol phosphate (MEP) pathway. mdpi.comnih.govnih.gov This pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells and is responsible for the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.govresearchgate.net These two molecules are the fundamental five-carbon building blocks for all isoprenoids, including the prenyl group found in auriculatin.

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, which are products of glycolysis. mdpi.com A series of enzymatic reactions, involving key enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), ultimately leads to the formation of IPP and DMAPP. mdpi.comnih.govbiorxiv.org While the MVA pathway, located in the cytoplasm, also produces IPP and DMAPP, the MEP pathway is a significant contributor of these precursors for isoprenoids synthesized in the plastids. researchgate.netbiorxiv.orgfrontiersin.org

Flavonoid Prenyltransferase Enzymes

The final and key step in the biosynthesis of auriculatin is the attachment of a prenyl group to the isoflavone backbone, a reaction catalyzed by a specific class of enzymes known as flavonoid prenyltransferases (PTs). mdpi.commdpi.com These enzymes facilitate the transfer of a dimethylallyl group from a donor molecule, typically dimethylallyl diphosphate (DMAPP), to the flavonoid acceptor molecule. nih.gov

Flavonoid prenyltransferases are often membrane-bound proteins and have been localized to organelles such as plastids and the endoplasmic reticulum. nih.govfrontiersin.org They exhibit a high degree of substrate specificity, often recognizing only certain classes of flavonoids and catalyzing prenylation at specific positions on the flavonoid ring system. nih.govnih.gov For instance, an isoflavonoid-specific prenyltransferase from Lupinus albus, designated as LaPT1, has been shown to prenylate the isoflavone genistein. nih.govnih.gov While the specific prenyltransferase responsible for auriculatin biosynthesis has not been definitively identified, it is expected to be an isoflavone-specific enzyme.

The catalytic action of these enzymes is crucial for the structural diversity of flavonoids, as the addition of the lipophilic prenyl group can significantly alter the physicochemical properties and biological activities of the parent flavonoid. nih.govscielo.org.mx The identification and characterization of novel flavonoid prenyltransferases are areas of active research, as these enzymes represent valuable biocatalytic tools for the synthesis of new and potentially bioactive prenylated flavonoids. nih.govnih.gov

Synthetic Methodologies and Chemical Derivatization of Auriculatin

Total Synthesis Approaches to Auriculatin

The total synthesis of auriculatin, a complex prenylated isoflavone (B191592), presents a considerable challenge to synthetic chemists. The first total synthesis was reported in 2025, providing a crucial pathway for accessing this molecule for further study. Current time information in Bangalore, IN.nih.govacs.org Key to this and other proposed synthetic routes are sophisticated retrosynthetic analyses, the efficient construction of key intermediates, and the application of stereoselective methods.

Retrosynthetic analysis is a problem-solving technique for designing a synthesis plan. rsc.org This process begins with the target molecule and involves breaking it down into simpler, commercially available starting materials through a series of logical steps. rsc.org For auriculatin, a primary retrosynthetic disconnection involves the isoflavone core and the prenyl substituent.

A reported retrosynthetic analysis for auriculatin (1) proposes that the target molecule can be synthesized from the linear isoflavone A by introducing an isopentenyl group at the C-8 position. Current time information in Bangalore, IN. This introduction is strategically planned to occur via a Claisen/Cope rearrangement. Current time information in Bangalore, IN. Intermediate A is envisioned to be derived from intermediate B through a regioselective cyclization reaction. Current time information in Bangalore, IN. The core of the strategy lies in the formation of the key intermediate B, which can be assembled from an iodochromone C and a commercially available phenylboronic acid D using a Suzuki-Miyaura cross-coupling reaction. Current time information in Bangalore, IN. This approach highlights a convergent strategy, where complex fragments are synthesized separately before being joined together.

Table 1: Key Disconnections in the Retrosynthetic Analysis of Auriculatin

| Target Molecule | Key Disconnection | Precursor Fragments | Key Reaction Type |

| Auriculatin (1) | C8-isopentenyl bond | Linear isoflavone A, Isopentenyl source | Claisen/Cope Rearrangement |

| Linear Isoflavone A | Dihydropyran ring | Intermediate B | Regioselective Cyclization |

| Intermediate B | C3-B ring bond | Iodochromone C, Phenylboronic acid D | Suzuki-Miyaura Coupling |

This table illustrates the primary bond cleavages and corresponding reactions in a plausible retrosynthetic pathway for auriculatin.

The successful execution of a total synthesis heavily relies on the efficient preparation of key intermediates. In the synthesis of auriculatin, the construction of the substituted chromone (B188151) and the subsequent isoflavone core are critical steps.

One of the pivotal intermediates is a 3-iodochromone derivative. mdpi.com The synthesis of such intermediates often starts from readily available phenols. For instance, a multi-step sequence can be employed to convert a starting phenol (B47542) into the required iodochromone, which then serves as a handle for introducing the B-ring via cross-coupling reactions. mdpi.com

Following the construction of the isoflavone core, another key intermediate is the linear isoflavone A, which is poised for the crucial prenylation step. Current time information in Bangalore, IN. The synthesis of this intermediate is achieved through a regioselective cyclization to form the initial pyran ring system. Current time information in Bangalore, IN. The strategic use of protecting groups is often essential to direct the cyclization to the desired position and to prevent unwanted side reactions.

While auriculatin itself is not chiral, the principles of stereoselective synthesis are fundamental in natural product synthesis and can be critical when synthesizing related, more complex isoflavonoids or derivatives with chiral centers. researchgate.netmdpi.com Stereoselective synthesis aims to produce a single stereoisomer of a product. researchgate.net

In the context of auriculatin's synthesis, a key transformation is the Claisen/Cope rearrangement, which introduces the prenyl group. Current time information in Bangalore, IN.acs.org While this specific reaction in the reported synthesis of auriculatin does not create a stereocenter, rearrangements of this type can be highly stereoselective in other contexts. The stereochemistry of the starting material can dictate the stereochemistry of the product.

Furthermore, methods like the Sharpless enantioselective epoxidation are employed in natural product synthesis to install chiral centers with high enantiomeric excess. acs.org For the synthesis of auriculatin derivatives that may possess chiral side chains or additional stereocenters, such stereoselective methods would be indispensable. For example, the synthesis of isoflavones with hydroxylated side chains has been achieved where the chiral alcohol was generated via photooxidation of a prenylated precursor. acs.org

Key Intermediate Synthesis

Design and Synthesis of Auriculatin Derivatives and Analogues

The development of auriculatin derivatives and analogues is driven by the desire to explore structure-activity relationships (SAR) and to potentially enhance its biological profile. mdpi.com Synthetic strategies are designed to allow for systematic modifications of the auriculatin scaffold.

Structural modification strategies for isoflavones like auriculatin can be broadly categorized based on the part of the molecule being altered: the A-ring, B-ring, or the C-ring and its substituents. nih.govresearchgate.net

A-Ring Modification: This can involve altering the substitution pattern of the A-ring, for example, by introducing or modifying alkyl or alkoxy groups. Alkylation or esterification of hydroxyl groups on the A-ring can be readily achieved. nih.gov

B-Ring Modification: The B-ring offers significant opportunities for modification. Strategies include replacing the phenyl B-ring with other heterocyclic rings or introducing various substituents onto the existing ring. nih.govnih.gov The Suzuki-Miyaura coupling is a powerful tool for introducing diverse B-rings by using different arylboronic acids. researchgate.net

C-Ring and Prenyl Group Modification: Modifications can include the introduction of substituents at the C-2 position of the isoflavone core or altering the prenyl side chain. nih.gov For instance, the prenyl group can be epoxidized or otherwise functionalized. psu.edu The synthesis of isoflavone-linked derivatives, where the core is connected to other bioactive scaffolds, has also been explored. nih.gov

Various synthetic methods are employed to introduce new functional groups and substituents onto the isoflavone framework. nih.govresearchgate.net

Prenylation: The introduction of prenyl groups is a key step in the synthesis of many bioactive isoflavones, including auriculatin. This can be achieved through direct C-prenylation using reagents like prenyl bromide, or through rearrangement reactions like the Claisen rearrangement of O-prenyl ethers. rsc.orgresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are instrumental in constructing the isoflavone skeleton by coupling a chromone derivative with an aryl boronic acid or an organozinc reagent, respectively. nih.govrsc.org These reactions are highly versatile and allow for the introduction of a wide variety of substituted B-rings. researchgate.net

Functional Group Interconversion: Standard functional group interconversions are widely used to create derivatives. For example, hydroxyl groups can be converted to ethers or esters, and demethylation using reagents like boron tribromide (BBr₃) can expose free hydroxyls for further modification. acs.orgmdpi.com The introduction of halogenoacetyl substituents has also been explored to potentially enhance biological activity. nih.gov

Table 2: Key Reactions for the Synthesis of Isoflavone Derivatives

| Reaction Type | Reagents/Catalysts | Purpose |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd/C, Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Formation of C3-B ring bond, introduction of diverse B-rings. nih.govacs.org |

| Claisen Rearrangement | Heat or Lewis acid catalyst | Introduction of prenyl groups at C6 or C8. acs.orgresearchgate.net |

| Negishi Coupling | Pd catalyst, Organozinc reagent (e.g., TMPZnCl·LiCl) | Formation of C3-B ring bond. rsc.org |

| O-Alkylation/Acylation | Alkyl halides, Acid chlorides/anhydrides, Base | Modification of hydroxyl groups. nih.govmdpi.com |

| Demethylation | BBr₃, TMSI | Removal of methyl ether protecting groups to yield free hydroxyls. acs.orgrsc.org |

This table summarizes key chemical reactions and their applications in the synthesis and derivatization of isoflavones like auriculatin.

Preclinical Investigation of Auriculatin S Biological Activities

In Vitro Studies on Cellular and Molecular Mechanisms

Recent research has focused on the in vitro evaluation of Auriculatin, a prenylated isoflavone (B191592), to understand its biological activities at the cellular and molecular level. acs.orgresearcher.lifenih.govresearchgate.net These studies have been pivotal in uncovering the potential of Auriculatin as a novel antibacterial agent. acs.orgresearcher.lifenih.gov

Antibacterial Activity Research

Auriculatin, a natural isoflavone isolated from the tropical medicinal plant Millettia extensa, has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. acs.orgnih.govresearcher.life In vitro studies have been conducted to determine its efficacy and mechanism of action against a range of bacterial strains, including those resistant to multiple drugs. acs.orgresearcher.lifenih.gov

Auriculatin has shown potent in vitro antibacterial activity against several Gram-positive bacterial strains. acs.org Research has demonstrated its effectiveness with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 μg/mL. acs.orgresearcher.lifenih.govresearchgate.netresearchgate.net These values are comparable to established antibiotics such as Ampicillin and Vancomycin. acs.org Specifically, studies have reported significant activity against Staphylococcus aureus and Bacillus subtilis, with MIC values of 2–4 μg/mL. acs.org Further investigations have confirmed its efficacy against strains such as S. aureus ATCC29213, S. aureus ATCC25923, and Enterococcus faecalis ATCC29212. acs.org

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Auriculatin against Gram-Positive Bacteria.

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| S. aureus ATCC29213 | 1 | 4 |

| S. aureus ATCC25923 | 1 | 8 |

| E. faecalis ATCC29212 | 1 | 16 |

| MRSA ATCC33591 | 2 | 32 |

Data sourced from a study on the total synthesis and antibacterial mechanism of Auriculatin. acs.org Note: MRSA stands for Methicillin-resistant Staphylococcus aureus, and VRE stands for Vancomycin-resistant Enterococcus.

A significant aspect of Auriculatin research is its activity against multidrug-resistant (MDR) pathogens, which pose a major threat to public health. acs.orgct.govnih.gov Auriculatin has demonstrated notable efficacy against clinically relevant drug-resistant strains. acs.org Specifically, it has shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). acs.org The MIC values for Auriculatin against MRSA ATCC33591 and VRE ATCC51299 were found to be 2 μg/mL and 4 μg/mL, respectively. acs.org This highlights the potential of Auriculatin as a lead compound for developing new treatments for infections caused by these challenging pathogens. acs.orgnih.gov

Time-kill kinetics assays are performed to understand the bactericidal or bacteriostatic nature of an antimicrobial agent over time. emerypharma.com Studies on Auriculatin have revealed its rapid bactericidal effects against MRSA. acs.org At a concentration of 8 times its MIC (8 μg/mL), Auriculatin was able to eliminate all MRSA within 2 hours. acs.org This rapid killing action is a significant advantage, as it could potentially reduce the duration of treatment for bacterial infections. acs.org In comparison, the antibiotic Vancomycin, at 8 times its MIC, only achieved a 1.02 log reduction in the bacterial count over an 8-hour period. acs.org

The primary mechanism of Auriculatin's antibacterial action appears to be the disruption of the bacterial cell membrane. acs.orgresearcher.lifenih.govresearchgate.netresearchgate.net Mechanistic studies have shown that Auriculatin interacts with the bacterial cell membrane, leading to increased permeability and subsequent leakage of intracellular components like DNA and proteins, ultimately causing bacterial death. acs.orgnih.gov This membrane-disrupting action is a key feature of its potent bactericidal activity. researchgate.net

Scanning electron microscopy (SEM) has been utilized to visualize the morphological changes in bacteria upon treatment with Auriculatin. acs.orgresearchgate.netnih.govvjs.ac.vn These studies provide direct visual evidence of the compound's effect on the bacterial cell structure. nih.govresearchgate.net In studies on MRSA, untreated bacterial cells displayed a smooth and intact surface. acs.org However, after treatment with Auriculatin, significant alterations in the bacterial morphology were observed. acs.orgnih.govresearchgate.netresearchgate.net The bacterial cells showed visible damage to their structure, confirming the membrane-disrupting mechanism of action. acs.orgamazonaws.com

Mechanistic Investigations of Bacterial Membrane Disruption

Membrane Permeability Changes (e.g., LIVE/DEAD bacterial viability assay)

Auriculatin has been shown to exert its bactericidal effect by physically disrupting the integrity of bacterial cell membranes. researcher.life This activity was investigated using assays that measure membrane permeability. The LIVE/DEAD BacLight Bacterial Viability Kit was utilized to assess the viability of Methicillin-resistant Staphylococcus aureus (MRSA) after treatment with Auriculatin. nih.gov This assay uses two fluorescent nucleic acid dyes: a green fluorescent dye that stains all bacteria (live and dead), and a red fluorescent dye that only penetrates bacteria with damaged membranes. jmb.or.krmdpi.com

In these experiments, untreated control bacteria fluoresced green, indicating intact cell membranes. researcher.life Conversely, bacteria treated with Auriculatin showed both red and green fluorescence, signifying that the compound had compromised their cell membranes. researcher.life Further evidence of membrane permeabilization was obtained using the SYTOX Green assay. SYTOX Green is a dye that cannot cross the membrane of live cells; its fluorescence increases significantly upon binding to nucleic acids after entering cells with damaged membranes. researcher.life Treatment with Auriculatin led to a significant, dose-dependent increase in fluorescence intensity in SYTOX Green-treated MRSA, confirming that the compound permeabilizes bacterial membranes. researcher.life

| Assay | Principle | Observed Effect of Auriculatin on MRSA |

|---|---|---|

| LIVE/DEAD BacLight Bacterial Viability Assay | Distinguishes between bacteria with intact (live) and damaged (dead) membranes using fluorescent dyes. jmb.or.kr | Induced red fluorescence, indicating compromised membrane integrity. researcher.life |

| SYTOX Green Assay | Fluorescent dye exclusively enters cells with permeable membranes, binding to nucleic acids. researcher.life | Caused a concentration-dependent increase in fluorescence, confirming membrane permeabilization. researcher.life |

Leakage of Intracellular Components (DNA, Proteins)

The disruption of the bacterial membrane by Auriculatin leads to the leakage of vital cytoplasmic contents, which is a key factor in its bactericidal action. researcher.lifenih.gov Studies have quantified the release of intracellular materials, specifically nucleic acids (DNA) and proteins, from MRSA following exposure to the compound. researcher.lifenih.gov

Research findings indicate that Auriculatin induces a dose-dependent leakage of both nucleic acids and proteins into the bacterial supernatant. researcher.lifenih.gov This demonstrates that as the concentration of Auriculatin increases, it causes more significant damage to the bacterial membrane, resulting in a greater loss of these essential intracellular components and leading to bacterial death. nih.govresearchgate.netresearcher.life

| Auriculatin Concentration | Relative Leakage of Intracellular Components (DNA & Proteins) |

|---|---|

| Low Concentration | Induces measurable leakage. |

| High Concentration | Induces significantly increased leakage in a dose-dependent manner. researcher.lifenih.gov |

Interaction with Phosphatidylethanolamine (B1630911) (PE) and Cardiolipin (B10847521) (CL)

The bacterial cytoplasmic membrane is primarily composed of phospholipids, including phosphatidylethanolamine (PE) and cardiolipin (CL). nih.gov The interaction of antibacterial agents with these specific lipid components can be crucial to their mechanism of action. Mechanistic studies on isoflavones derived from Millettia extensa have investigated these interactions. nih.govresearchgate.netresearcher.life

Specifically, research has shown that millexatin F, an isoflavone closely related to Auriculatin, can interact with both phosphatidylethanolamine (PE) and cardiolipin (CL) in the cytoplasmic membranes of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netresearcher.life These findings suggest that the antibacterial activity of this class of compounds may be anchored by their ability to target and disrupt key phospholipid components of the bacterial membrane. While this interaction has been specified for millexatin F, it points to a potential mechanism for related isoflavones like Auriculatin. researchgate.net

Antioxidant Potential Evaluation

Auriculatin has been evaluated for its antioxidant properties, which involve the ability to neutralize harmful free radicals and modulate the body's own antioxidant defense systems.

Free Radical Scavenging Assays

The capacity of a compound to scavenge free radicals is a key measure of its antioxidant potential. This is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govnais.net.cn Auriculatin has demonstrated activity in these assays. researcher.liferesearcher.lifemdpi.com Studies indicate that Auriculatin shows potent radical scavenging effects against ABTS radicals and also exhibits activity in DPPH assays, suggesting it can act as a hydrogen donor or free-radical scavenger. researcher.lifemdpi.com

| Assay | Principle | Reported Activity of Auriculatin |

|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing decolorization. nih.gov | Auriculatin has demonstrated scavenging activity in DPPH assays. researcher.liferesearcher.life |

| ABTS Radical Scavenging Assay | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. nais.net.cn | Auriculatin exhibited potent activity against ABTS radicals. mdpi.com |

Modulation of Endogenous Antioxidant Enzyme Systems

The body's endogenous antioxidant defense includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). jmb.or.krcrbb-journal.com These enzymes work synergistically to neutralize reactive oxygen species. jmb.or.kr For instance, SOD converts superoxide anions into hydrogen peroxide, which is then converted to water by CAT and GPx. jmb.or.krcrbb-journal.com At present, specific studies detailing the direct modulatory effects of Auriculatin on the activity or expression levels of SOD, CAT, and GPx are not available in the reviewed literature.

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for agents used in skin-lightening and treating hyperpigmentation disorders. dergipark.org.tr Research has identified Auriculatin as an inhibitor of tyrosinase. researcher.life Studies comparing the anti-tyrosinase activity of various natural compounds have noted the inhibitory potential of Auriculatin and its isomer, isoauriculatin. researcher.life The ability to inhibit tyrosinase is often evaluated by measuring the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Reported Tyrosinase Inhibitory Activity | Reference IC₅₀ (µg/mL) |

|---|---|---|

| Auriculatin | Identified as a tyrosinase inhibitor. researcher.life | Specific IC₅₀ value not provided in search results. |

| Kojic Acid (Standard Inhibitor) | Strong potential for inhibition. dergipark.org.tr | 33.65 dergipark.org.tr |

| Quercetin (Natural Flavonoid) | Weaker inhibitory potential than kojic acid. dergipark.org.tr | 178.44 dergipark.org.tr |

Molecular Docking and Binding Affinity Analysis

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as auriculatin, binds to a macromolecule, typically a protein. openaccessjournals.com This method helps in understanding the binding orientation and affinity, which are crucial in drug discovery. openaccessjournals.com The binding affinity, often represented by a score in units like kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger bond. researchgate.netnih.gov

In silico studies have been conducted to explore the interaction of auriculatin with various biological targets. For instance, molecular docking has been used to corroborate in vitro findings, such as the anti-tyrosinase activity of auriculatin, where it demonstrated a high binding affinity. researcher.life The process involves generating various possible binding poses of the ligand within the protein's active site and then using a scoring function to rank these poses. nih.gov While docking is a valuable tool for predicting binding modes, its accuracy in predicting binding affinity can be influenced by factors like the treatment of solvent (water) and the dynamic nature of the molecules. nih.gov

Anti-inflammatory Pathway Modulation

Auriculatin, a type of flavonoid, has been noted for its potential anti-inflammatory properties. nih.gov Flavonoids, in general, are known to interact with various cellular targets involved in signaling pathways, which can influence inflammatory responses. nih.govresearchgate.net

Interaction with Signaling Cascades

The anti-inflammatory effects of certain compounds can be mediated through their interaction with specific signaling cascades. For example, some therapies are known to work through cholinergic anti-inflammatory pathways. nih.govnih.gov In the context of related compounds, auriculasin (B157482) has been shown to inhibit the PI3K/Akt signaling pathway. researchgate.netresearcher.life This pathway is a crucial regulator of many cellular processes, including inflammation. researchgate.net The inhibition of signaling pathways like the NF-κB pathway is another mechanism through which anti-inflammatory effects can be exerted. scribd.com Studies on other natural compounds have shown that they can modulate inflammatory responses by affecting pathways such as the Toll-like receptor (TLR)/NF-κB signaling pathway. nih.gov

Immunomodulatory Effects

The immunomodulatory effects of natural compounds involve their ability to alter the activity of the immune system. This can include influencing the behavior of immune cells like macrophages and T cells. nih.govnih.gov For instance, some natural compounds can shift the balance of macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov Additionally, polyphenolic compounds from certain plants have been shown to boost T cell immunity by increasing the number of T cells and their sensitivity. nih.gov Auriculatin has been mentioned in the context of immunomodulatory effects, particularly in relation to the NF-kB pathway, which is a key regulator of immune responses. scribd.com

Enzyme Inhibitory Research (e.g., Phospholipase C)

Research has demonstrated that auriculatin possesses enzyme inhibitory activity. Specifically, it has been shown to inhibit the activity of phospholipase C (PLC). kribb.re.kr Phospholipases are a group of enzymes that play significant roles in various cellular processes, including signal transduction and inflammation. juniperpublishers.commdpi.com The inhibition of phospholipase C can disrupt these signaling pathways. nih.gov For example, the inhibition of PLC can be a more effective anti-inflammatory approach as the byproducts of its catalytic activity can lead to the formation of metabolites that aid in inflammatory processes. juniperpublishers.com

| Compound | Enzyme Target | Reported Activity | Reference |

| Auriculatin | Phospholipase C | Inhibition | kribb.re.kr |

Angiogenesis Modulation (relevant to related compounds, e.g., auriculasin)

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in diseases like cancer. jhoponline.com The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling pathway are key regulators of this process. jhoponline.commdpi.com

Inhibition of VEGF-Induced Cellular Processes (e.g., chemotactic migration, capillary-like structure formation)

The related compound, auriculasin, has been found to potently inhibit VEGF-induced cellular processes that are fundamental to angiogenesis. researchgate.net Specifically, auriculasin suppresses the chemotactic migration of endothelial cells and their formation into capillary-like structures. researchgate.net This anti-angiogenic effect is achieved by targeting the VEGF receptor 2 (VEGFR2) and downstream signaling pathways, including PI3K/AKT/mTOR and MAPK in human umbilical vein endothelial cells (HUVECs). researchgate.net Studies on other compounds have also shown that inhibition of VEGF-induced VEGFR-2 activation can significantly reduce endothelial cell migration. mdpi.comoncotarget.com

| Compound | Activity | Mechanism | Cellular Model | Reference |

| Auriculasin | Inhibits VEGF-induced chemotactic cell migration | Targets PI3K/AKT/mTOR, MAPK, and VEGFR2 pathways | HUVECs | researchgate.net |

| Auriculasin | Inhibits VEGF-induced capillary-like structure formation | Targets PI3K/AKT/mTOR, MAPK, and VEGFR2 pathways | HUVECs | researchgate.net |

Targeting of Receptor Signaling Pathways (e.g., PI3K/AKT/mTOR, MAPK, VEGFR2)

The direct impact of auriculatin on key signaling pathways such as the PI3K/AKT/mTOR, MAPK, and VEGFR2 pathways has not been extensively detailed in available scientific literature. However, significant research has been conducted on its functional isomer, auriculasin. Studies on auriculasin have shown that it potently inhibits processes like angiogenesis by targeting the PI3K/AKT/mTOR, MAPK, and VEGFR2 signaling pathways in Human Umbilical Vein Endothelial Cells (HUVECs). researchgate.net This activity is linked to the suppression of VEGF-induced cell migration and the formation of capillary-like structures. researchgate.net It is important to note that while auriculatin and auriculasin are isomers, these specific pathway-targeting activities have been explicitly documented for auriculasin. researchgate.netnih.gov

Signaling cascades like the PI3K/AKT/mTOR pathway are crucial regulators of the cell cycle and are fundamental to cellular proliferation and survival. researchgate.net Similarly, the MAPK and VEGFR2 pathways are central to processes including cell proliferation, differentiation, and angiogenesis. researchgate.net While other natural compounds have been shown to inhibit these pathways, direct evidence for auriculatin remains to be fully elucidated. researchgate.netresearchgate.net

Cell-Based Assays for Specific Biological Responses

Cell-based assays are fundamental in determining the specific biological effects of a compound at the cellular level. For auriculatin, these have included studies on cell proliferation, programmed cell death, and the generation of reactive molecules.

Cellular proliferation assays measure the ability of a compound to inhibit the growth and division of cells, a key characteristic for potential anticancer agents. Auriculatin has demonstrated moderate cytotoxic activity against several human tumor cell lines in vitro. researchgate.net The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be in the range of 9.0 to 20 μM across these cell lines. researchgate.net

Table 1: Cytotoxic Activity of Auriculatin Against Human Tumor Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (μM) |

| PC-3 | Prostate | 9.0 - 20 |

| NCI-H226 | Lung | 9.0 - 20 |

| CRL1579 | Melanoma | 9.0 - 20 |

Source: researchgate.net

Apoptosis, or programmed cell death, is a critical mechanism by which cytotoxic agents can eliminate cancer cells. While extracts from plants containing auriculatin are known to induce apoptosis, detailed mechanistic studies on the pure compound are limited. researchgate.net For context, the related isomer auriculasin has been shown to induce ROS-mediated apoptotic cell death in prostate cancer cells. researchgate.netnih.gov This process involves the upregulation of the DR5-dependent pathway, a key component of the extrinsic apoptosis pathway. researchgate.net Other studies on different natural compounds have shown that apoptosis can be characterized by the activation of caspases (like caspase-3, -8, and -9), an increase in pro-apoptotic proteins such as Bax, and a decrease in anti-apoptotic proteins like Bcl-2. researchgate.net However, specific modulation of these caspase and Bcl-2 family pathways by auriculatin itself has not been clearly established in the reviewed literature. researchgate.netresearchgate.net

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. researchgate.net The direct role of auriculatin in generating ROS within cancer models is not extensively documented. However, its isomer, auriculasin, is known to exert its apoptotic effects through a mechanism mediated by ROS. researchgate.netnih.gov Some flavonoids have been noted to exert antimicrobial effects by causing an accumulation of ROS. nih.gov Mechanistic studies on auriculatin's antibacterial properties show that it disrupts the bacterial cell membrane, leading to the leakage of intracellular contents, a process that can be associated with oxidative stress. researchgate.netresearcher.life

Apoptotic Pathway Induction (related to cytotoxic activity)

In Silico Computational Approaches in Biological Activity Prediction

In silico methods, such as molecular docking, are computational techniques used to predict how a molecule might interact with a protein target. These simulations provide insights into binding affinity and potential mechanisms of action before extensive lab work is undertaken.

Molecular docking simulations have been employed to investigate the interaction of auriculatin with various biological targets. These studies calculate a binding energy, with a more negative value typically indicating a stronger, more stable interaction. In a study targeting tyrosinase, an enzyme involved in melanin production, auriculatin demonstrated a high binding affinity. researchgate.net Another docking study revealed a strong binding affinity between auriculatin and the Tau protein, which is implicated in neurodegenerative diseases. researchgate.net These in silico findings suggest that auriculatin has the potential to bind to and possibly modulate the function of multiple protein targets.

Table 2: Molecular Docking Simulation Results for Auriculatin

| Protein Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Associated Function/Disease |

| Tyrosinase | 2Y9X | -9.7 | Melanin Synthesis |

| Tau protein | Not Specified | High Affinity (Specific value not provided, but noted as among the highest) | Alzheimer's Disease |

Source: researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.comwikipedia.org These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby guiding the design of more potent therapeutic agents and optimizing lead compounds. medcraveonline.com While specific QSAR studies focusing exclusively on Auriculatin are not extensively documented in scientific literature, a wealth of research exists for structurally related classes of compounds, namely flavonoids and chalcones. scirp.orgnih.gov As Auriculatin is a hydroxylated chalcone (B49325), these broader QSAR analyses provide critical insights into the structural features that likely govern its biological activities.

QSAR models are built by correlating molecular descriptors (physicochemical properties or structural features) with a measured biological response, such as the concentration required to inhibit a specific enzyme or cell line by 50% (IC₅₀). scirp.orgconicet.gov.ar The resulting mathematical equation, if properly validated, can forecast the activity of other molecules with similar structures. wikipedia.org

QSAR Studies on Related Flavonoids and Chalcones

Similarly, extensive QSAR modeling has been performed on chalcone derivatives, which share the same core 1,3-diphenyl-2-propene-1-one structure as Auriculatin, to understand their anticancer properties. scirp.orgconicet.gov.areurekaselect.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. scirp.orgresearchgate.net These models analyze the steric and electrostatic fields around the molecules to determine which structural modifications enhance or diminish activity. researchgate.net

For example, a 3D-QSAR study on 24 chalcone derivatives as antitumor agents established a model with high predictive ability. scirp.org The resulting contour maps from the CoMFA model indicated where steric bulk or specific electrostatic charges would be favorable for increasing anticancer activity. scirp.org Other studies have consistently shown that lipophilicity (expressed as logP) and various electronic and steric factors are key determinants of the anticancer effects of chalcones. eurekaselect.comscirp.org

The table below summarizes representative QSAR studies on flavonoids and chalcones, highlighting the methodologies and key findings that could be extrapolated to understand the structure-activity profile of Auriculatin.

Table 1: Representative QSAR Studies on Flavonoids and Chalcone Derivatives

| Compound Class | Biological Activity | QSAR Model Type | Key Findings & Important Descriptors | Statistical Significance | Reference |

|---|---|---|---|---|---|

| Flavonoids | Antioxidant (Lipid Peroxidation Inhibition) | GA-MLRA | Position of OH groups, dipole moment, and molecular shape are crucial. | r = 0.935, 0.933 | researchgate.net |

| Flavonoids | Antioxidant | PM3 | Hydroxyl groups at positions 5, 8, 3', and 4' are important. Electronic and electrostatic energies influence activity. | Not Specified | core.ac.uk |

| Chalcone Derivatives | Anticancer (Antitumor) | 3D-QSAR (CoMFA) | Steric and electrostatic fields are primary determinants of activity. | q² = 0.527, r² = 0.995 | scirp.org |

| Benzimidazolyl-Retrochalcones | Anticancer (Colon Cancer HCT-116) | MLR | Electronic energy, lipophilicity (logP), chemical softness, and hardness are significant. | R² = 0.89 | scirp.org |

| Chalcone Derivatives | Anticancer (HT-29 Colon Cancer) | Linear Model (7 descriptors) | Number of 10-member rings and a BCUT descriptor (related to atomic properties) are highly important. | Not Specified | conicet.gov.ar |

| Flavonoid Derivatives | Acetylcholinesterase (AChE) Inhibition | 4D-QSAR | Model provided insights for optimizing flavonoid structures as AChE inhibitors. | q² = 0.77, r² = 0.954 | nih.govjst.go.jp |

| Chalcone Derivatives | Anticancer (HTC116 Colon Cancer) | 3D-QSAR (CoMFA, CoMSIA) | Steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields are critical. | CoMSIA: q² = 0.806, r² = 0.934 | researchgate.net |

Abbreviations: GA-MLRA (Genetic Algorithm-Multiple Linear Regression Analysis); PM3 (Parametric Method 3); 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship); CoMFA (Comparative Molecular Field Analysis); MLR (Multiple Linear Regression); q² (Cross-validated correlation coefficient); r² (Non-cross-validated correlation coefficient).

These studies collectively suggest that the specific arrangement of hydroxyl groups and the electronic and steric profile of the chalcone scaffold in Auriculatin are paramount to its biological functions. Future QSAR models focusing specifically on Auriculatin and its close derivatives would be invaluable for designing novel analogues with enhanced therapeutic potential.

Future Directions and Research Gaps

Elucidation of Broader Molecular Targets

While initial studies have identified some of the biological pathways affected by auriculatin, a comprehensive understanding of its molecular targets remains a significant research gap. Future investigations should aim to move beyond the currently known interactions to identify a wider array of proteins and signaling pathways that auriculatin modulates.

Recent research has pointed to the potential of auriculatin to interact with multiple cellular components. For instance, studies have shown its inhibitory effects on various cancer cell lines and its activity against a range of bacteria. nih.govmdpi.com However, the precise molecular machinery it interacts with to achieve these effects is not fully understood. Techniques such as network pharmacology could be employed to predict and identify multiple targets. acamjournal.com This approach involves constructing and analyzing complex networks of compound-target interactions to reveal the multifaceted mechanisms of action. acamjournal.com Furthermore, identifying the specific enzymes and receptors that auriculatin binds to will be crucial. For example, in vitro metabolism studies have indicated that cytochrome P450 isoforms such as CYP2D6, CYP2C9, CYP2C19, and CYP2C8 are involved in breaking down auriculatin, suggesting potential interactions that warrant further exploration. researchgate.net

Advanced Synthetic Strategies for Complex Derivatives

The development of advanced synthetic strategies is paramount for producing complex derivatives of auriculatin. These new molecules, with modified chemical structures, could possess enhanced potency, improved selectivity, and better pharmacological properties.

The core structure of auriculatin, a prenylated isoflavone (B191592), presents both a challenge and an opportunity for synthetic chemists. researchgate.net Strategies such as scaffold hopping, where the core structure is replaced by a bioisosteric equivalent, could lead to the discovery of novel analogues with different biological activity profiles. mdpi.com Modern synthetic methodologies, including the use of transition metal catalysts and organocatalysts, can facilitate the efficient and selective construction of these complex molecules. numberanalytics.com Furthermore, techniques like biocatalysis, which utilizes enzymes to perform chemical transformations, offer a green and highly selective alternative for creating auriculatin derivatives. numberanalytics.com The goal is to design and execute synthetic routes that are not only efficient but also allow for precise control over the three-dimensional arrangement of atoms (stereoselectivity), which can be critical for biological activity. numberanalytics.com

Integration of Multi-Omics Data in Mechanistic Studies

To gain a holistic understanding of how auriculatin functions within a biological system, the integration of multiple "omics" datasets is essential. This approach combines data from genomics (studying genes), transcriptomics (studying gene expression), proteomics (studying proteins), and metabolomics (studying metabolites) to build a comprehensive picture of the molecular changes induced by the compound. nih.govarcjournals.orgfrontlinegenomics.com

Single-omics studies, while valuable, often fail to capture the full complexity of biological regulation. nih.gov A multi-omics approach allows researchers to connect changes at the genetic level to alterations in protein function and metabolic pathways. arcjournals.org For instance, by combining transcriptomic and proteomic data, scientists can better understand how auriculatin affects the expression of genes and the subsequent levels of proteins involved in specific cellular processes. arcjournals.org This integrated analysis can help to unravel the intricate regulatory networks and identify key biomarkers associated with auriculatin's therapeutic effects. mdpi.com Such a systems biology approach, which models complex biological systems, can enhance our understanding of the molecular networks that underpin auriculatin's activity and guide the development of more effective therapies. frontiersin.org

Development of Novel Assay Systems for Preclinical Evaluation

The development of more sophisticated and relevant assay systems is crucial for the preclinical evaluation of auriculatin and its derivatives. These new testing platforms should provide more accurate predictions of how the compound will behave in a living organism.

Current preclinical evaluations often rely on standard cell culture models. While useful, these systems may not fully replicate the complex environment of a human tumor or infection. Future research should focus on developing and utilizing advanced assay systems such as three-dimensional (3D) cell cultures, organoids, and patient-derived xenografts (PDXs). These models more closely mimic the physiological conditions of human tissues and can provide more reliable data on the efficacy and mechanism of action of new drug candidates. Additionally, high-throughput screening (HTS) assays can be employed to rapidly test large libraries of auriculatin derivatives for their biological activity. nih.gov For example, novel assays that measure specific biomarkers of apoptosis (programmed cell death), such as caspase-cleaved cytokeratin-18, can be used to screen for and characterize pro-apoptotic compounds. nih.gov These advanced preclinical models and screening techniques will be instrumental in identifying the most promising auriculatin-based drug candidates for further development.

Q & A

Q. What strategies address discrepancies between Auriculatin’s in vitro potency and in vivo efficacy?

- Answer : Investigate pharmacokinetic parameters (bioavailability, half-life) using LC-MS/MS. Perform tissue distribution studies and assess metabolite activity. Use knock-in/knockout animal models to evaluate target engagement in vivo .

Q. How should long-term stability studies of Auriculatin formulations be structured for regulatory compliance?

- Answer : Follow ICH Q1A guidelines:

- Test under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions.

- Monitor degradation via HPLC and identify impurities using HRMS.

- Report statistical stability slopes and shelf-life predictions .

Q. What methodologies enable comparative analysis of Auriculatin’s efficacy against structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.